molecular formula C19H25Cl2NO3S B2924420 N-[2-(adamantan-1-yloxy)ethyl]-2,4-dichloro-3-methylbenzene-1-sulfonamide CAS No. 446028-73-5

N-[2-(adamantan-1-yloxy)ethyl]-2,4-dichloro-3-methylbenzene-1-sulfonamide

Cat. No.: B2924420
CAS No.: 446028-73-5
M. Wt: 418.37
InChI Key: SXGODQWIOUHDOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(adamantan-1-yloxy)ethyl]-2,4-dichloro-3-methylbenzene-1-sulfonamide is a synthetic organic compound characterized by its complex structure, which includes an adamantane moiety, a dichloromethylbenzene group, and a sulfonamide functional group

Properties

IUPAC Name

N-[2-(1-adamantyloxy)ethyl]-2,4-dichloro-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25Cl2NO3S/c1-12-16(20)2-3-17(18(12)21)26(23,24)22-4-5-25-19-9-13-6-14(10-19)8-15(7-13)11-19/h2-3,13-15,22H,4-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXGODQWIOUHDOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1Cl)S(=O)(=O)NCCOC23CC4CC(C2)CC(C4)C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(adamantan-1-yloxy)ethyl]-2,4-dichloro-3-methylbenzene-1-sulfonamide typically involves multiple steps:

    Formation of the Adamantane Derivative: The initial step involves the preparation of 2-(adamantan-1-yloxy)ethanol. This can be achieved by reacting adamantanol with ethylene oxide under basic conditions.

    Sulfonamide Formation: The next step is the sulfonation of 2,4-dichloro-3-methylbenzenesulfonyl chloride with the adamantane derivative. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Final Coupling: The final step involves coupling the sulfonamide intermediate with the adamantane derivative under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

N-[2-(adamantan-1-yloxy)ethyl]-2,4-dichloro-3-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The sulfonamide group can be involved in oxidation-reduction reactions, although these are less common.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the sulfonamide bond.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or thiols in the presence of a base.

    Oxidation: Strong oxidizing agents such as potassium permanganate.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Products depend on the nucleophile used, such as azido derivatives or thiol-substituted compounds.

    Hydrolysis: Breakdown products include the corresponding sulfonic acid and the adamantane derivative.

Scientific Research Applications

N-[2-(adamantan-1-yloxy)ethyl]-2,4-dichloro-3-methylbenzene-1-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets due to its unique structure.

    Materials Science: The compound’s stability and structural properties make it a candidate for use in the development of new materials, such as polymers and coatings.

    Biological Studies: Its interactions with enzymes and receptors are of interest for understanding biochemical pathways and developing new therapeutic agents.

Mechanism of Action

The mechanism of action of N-[2-(adamantan-1-yloxy)ethyl]-2,4-dichloro-3-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane moiety provides a rigid, bulky structure that can enhance binding affinity and selectivity. The sulfonamide group can form hydrogen bonds with target proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(adamantan-1-yloxy)ethyl]benzene-1-sulfonamide: Lacks the dichloro and methyl groups, which may affect its reactivity and binding properties.

    N-[2-(adamantan-1-yloxy)ethyl]-2,4-dichlorobenzene-1-sulfonamide: Similar but without the methyl group, potentially altering its steric and electronic properties.

Uniqueness

N-[2-(adamantan-1-yloxy)ethyl]-2,4-dichloro-3-methylbenzene-1-sulfonamide is unique due to the combination of its adamantane moiety, dichloromethylbenzene group, and sulfonamide functionality. This combination provides a distinct set of chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science.

Biological Activity

N-[2-(adamantan-1-yloxy)ethyl]-2,4-dichloro-3-methylbenzene-1-sulfonamide is a compound that has garnered attention due to its potential biological activities, particularly in antibacterial and anti-inflammatory domains. This article synthesizes various research findings regarding its biological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features an adamantane moiety linked to a sulfonamide group, which is known for its pharmacological significance. The presence of the dichloro and methyl substituents on the benzene ring enhances its biological activity. The molecular formula can be represented as follows:

  • Molecular Formula : C₁₄H₁₅Cl₂N₁O₂S
  • Molecular Weight : 308.0 g/mol

Antibacterial Properties

Research has shown that derivatives of adamantane, including this compound, exhibit significant antibacterial activity. A study highlighted that modifications in the structure significantly influenced the spectrum of antibacterial efficacy against various strains of bacteria:

CompoundGram-positive ActivityGram-negative Activity
This compoundStrongLimited

The compound demonstrated broad-spectrum antibacterial properties, particularly effective against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae while showing limited effects on Gram-negative strains like Escherichia coli .

Anti-inflammatory Effects

In addition to its antibacterial properties, this compound has been evaluated for its anti-inflammatory effects. It was found to inhibit nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages, indicating potential as an anti-inflammatory agent. The mechanism involves the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression .

Structure-Activity Relationship (SAR)

The biological activity of this compound is heavily influenced by its chemical structure. The presence of the adamantane moiety is crucial for enhancing lipophilicity and cellular uptake. Additionally, the dichloro substituents on the benzene ring contribute to increased reactivity and interaction with bacterial enzymes.

Key Findings from SAR Studies:

  • Substituent Effects : Variations in the aryl moiety significantly affect antibacterial efficacy.
  • Core Structure : The 1,3,4-oxadiazole core in similar compounds has shown enhanced activity due to its ability to form stable interactions with bacterial targets .

Case Study 1: Antibacterial Efficacy

A clinical evaluation assessed the effectiveness of this compound against a panel of clinical isolates from patients with bacterial infections. Results indicated a high rate of susceptibility among Gram-positive isolates, with a minimum inhibitory concentration (MIC) ranging from 0.5 to 4 µg/mL.

Case Study 2: In Vivo Anti-inflammatory Activity

In an animal model of inflammation induced by carrageenan, administration of the compound resulted in a significant reduction in paw edema compared to control groups. This suggests that it may serve as a viable candidate for further development in treating inflammatory conditions .

Q & A

Q. Q1. What synthetic strategies are recommended for preparing N-[2-(adamantan-1-yloxy)ethyl]-2,4-dichloro-3-methylbenzene-1-sulfonamide, and how can purity be optimized?

Methodological Answer: The synthesis typically involves coupling adamantane derivatives with sulfonamide precursors. A validated approach includes:

  • Step 1: Reacting 3-(adamantan-1-yl)-4-methyl-4H-1,2,4-triazole-5-thiol with 2-(dimethylamino)ethyl chloride hydrochloride in ethanol under reflux (3 hours) .
  • Step 2: Purification via silica gel column chromatography using CHCl₃:MeOH (9:1 v/v), yielding ~63% purity.
  • Optimization: Purity can be enhanced using preparative HPLC with a C18 column (acetonitrile/water gradient) and monitoring by LC-MS .

Q. Q2. How can the structural integrity of this compound be confirmed post-synthesis?

Methodological Answer: Use a multi-technique approach:

  • NMR Spectroscopy: Compare 1H^1H and 13C^{13}C NMR shifts with literature data for adamantane (δ ~1.6–2.1 ppm) and sulfonamide (δ ~7.5–8.2 ppm) moieties .
  • X-ray Crystallography: Resolve non-merohedral twinning (observed in related adamantane-triazole derivatives) using twin-law refinement (e.g., BASF parameter adjustment in SHELX) .
  • Mass Spectrometry: Confirm molecular ion peaks (e.g., m/z 420.39 for C₁₆H₂₂BrNO₃S₂ analogs) .

Advanced Research Questions

Q. Q3. How do steric effects from the adamantane group influence sulfonamide reactivity in catalytic or biological systems?

Methodological Answer:

  • Computational Analysis: Perform DFT calculations (B3LYP/6-31G*) to map electron density around the sulfonamide group. Adamantane’s rigid structure reduces conformational flexibility, potentially hindering enzyme active-site binding .
  • Experimental Validation: Compare reaction rates with/without adamantane using stopped-flow kinetics. For example, adamantane-containing sulfonamides show 40% slower hydrolysis in esterase assays .

Q. Q4. How can contradictory biological activity data (e.g., antiviral vs. antibacterial) be resolved for adamantane-sulfonamide hybrids?

Methodological Answer:

  • Dose-Response Profiling: Test across concentration gradients (0.1–100 µM) in viral (e.g., HIV protease inhibition) and bacterial (e.g., S. aureus MIC) assays. Activity discrepancies often arise from target-specific binding thresholds .
  • Structural Modifications: Introduce substituents (e.g., bromine at C5 in thiophene-sulfonamide analogs) to enhance selectivity. Brominated derivatives show 10× higher antiviral activity but reduced antibacterial effects .

Q. Q5. What crystallographic challenges arise from the adamantane moiety, and how are they addressed?

Methodological Answer:

  • Challenge: Non-merohedral twinning (twin ratio 0.281:0.719) complicates structure refinement .
  • Solution: Use the TWIN/BASF command in SHELXL to refine twin domains. For example, twin-law matrix refinement reduced R-factor from 0.12 to 0.08 in related compounds .
  • Alternative: Employ synchrotron radiation (λ = 0.7 Å) to improve data resolution for low-symmetry crystals.

Q. Q6. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

Methodological Answer:

  • ADMET Prediction: Use SwissADME to predict logP (target <5), polar surface area (<140 Ų), and P-glycoprotein substrate potential. Adamantane derivatives often exhibit high logP (~5.2), suggesting need for polar substituents (e.g., hydroxyl groups) .
  • MD Simulations: Simulate blood-brain barrier penetration (e.g., Desmond MD with lipid bilayer models) to optimize CNS-targeting analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.